molecular formula C14H23NO B1317713 2-(Octyloxy)aniline CAS No. 52464-52-5

2-(Octyloxy)aniline

Cat. No.: B1317713
CAS No.: 52464-52-5
M. Wt: 221.34 g/mol
InChI Key: OGEFQWOGBSQSDP-UHFFFAOYSA-N
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Description

2-(Octyloxy)aniline is an organic compound with the molecular formula C14H23NO. It consists of an aniline group substituted with an octyloxy group at the ortho position. This compound is known for its applications in the synthesis of organic materials with mesogenic properties, such as liquid crystals and dendrimers .

Mechanism of Action

Target of Action

2-(Octyloxy)aniline, a known component in the elaboration of organic materials with mesogenic properties , primarily targets the formation of dendritic melamines . The compound plays a crucial role in the synthesis, structure, and supramolecular behavior of these dendritic melamines .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. Starting from this compound, seven G-2 melamine-based dendrimers were obtained in 29–79% overall yields . Their iterative convergent- and chemoselective synthesis consisted of S N 2-Ar aminations of cyanuric chloride and final triple N-acylations and Williamson etherifications .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of dendritic melamines . The compound influences the formation of these dendrimers through a series of chemical reactions, including S N 2-Ar aminations, N-acylations, and Williamson etherifications .

Pharmacokinetics

The physicochemical properties of a drug or series of drugs can be related to adme and pharmacological effect . In drug design, lead compounds are modified to optimize these properties .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of dendritic melamines . The compound influences the synthesis, structure, and supramolecular behavior of these dendrimers, leading to the formation of structures with unique properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the dendritic construction in tandem with that of its central building blocks can significantly impact the ability of the dendrimers to self-organize in solution and to self-assemble in the solid state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyloxy)aniline typically involves the nucleophilic aromatic substitution (SN2) reaction of aniline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Octyloxy)aniline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Octyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyloxy group at the ortho position enhances its solubility and reactivity compared to its para and meta isomers .

Properties

IUPAC Name

2-octoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEFQWOGBSQSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563593
Record name 2-(Octyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52464-52-5
Record name 2-(Octyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52464-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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